

# The Kinetic Profile of Human Carbonic Anhydrase 5A: A Technical Guide

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## Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 5

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Executive Summary: Human carbonic anhydrase 5A (CA5A), a mitochondrial metalloenzyme, plays a pivotal role in cellular metabolism, particularly in hepatic ureagenesis, gluconeogenesis, and lipogenesis. Its primary function is the rapid interconversion of carbon dioxide and bicarbonate, thereby supplying essential bicarbonate ions to key mitochondrial carboxylases. This guide provides a detailed overview of the kinetic properties of CA5A, methodologies for its characterization, and its metabolic significance, tailored for researchers, scientists, and professionals in drug development.

## Introduction to Human Carbonic Anhydrase 5A (CA5A)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ( $\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$ ).<sup>[1]</sup> Among the 15 known human isoforms, CA5A is one of two mitochondrial isozymes (the other being CA5B).<sup>[2]</sup> It is predominantly expressed in the liver mitochondria, where it is critically involved in providing bicarbonate to several biosynthetic pathways.<sup>[2]</sup> Genetic deficiencies in the CA5A gene can lead to a severe metabolic disorder characterized by hyperammonemia, highlighting its essential role in intermediary metabolism.<sup>[3]</sup>

## Core Kinetic Properties

The enzymatic activity of CA5A is characterized by its high efficiency in  $\text{CO}_2$  hydration and a promiscuous, albeit much slower, esterase activity.

## CO<sub>2</sub> Hydration Activity

The primary physiological function of CA5A is the hydration of carbon dioxide. This reaction is characterized by a high catalytic turnover rate. The key kinetic parameters for recombinant human CA5A are summarized in Table 1.

Table 1: Kinetic Parameters for CO<sub>2</sub> Hydration by Human CA5A

Parameter	Value	Substrate	Reference
k <sub>cat</sub>	2.9 x 10 <sup>5</sup> s <sup>-1</sup>	CO <sub>2</sub>	[2]
K <sub>m</sub>	10 mM	CO <sub>2</sub>	[2]
k <sub>cat</sub> /K <sub>m</sub>	2.9 x 10 <sup>7</sup> M <sup>-1</sup> s <sup>-1</sup>	CO <sub>2</sub>	[2]

## Esterase Activity

Like many other carbonic anhydrases, CA5A exhibits esterase activity, capable of hydrolyzing activated esters such as p-nitrophenyl acetate (pNPA). This activity is mechanistically similar to the hydration reaction and occurs in the same active site.[4] However, it is significantly less efficient than CO<sub>2</sub> hydration.[5]

Direct determination of k<sub>cat</sub> and K<sub>m</sub> for the esterase activity of many CAs is challenging due to the low solubility of the ester substrates.[6] Consequently, the apparent second-order rate constant (k<sub>cat</sub>/K<sub>m</sub>) is often reported. While specific kinetic data for the esterase activity of human CA5A is not readily available in the literature, data from the well-characterized human CA II isoform provides a comparative baseline.

Table 2: Representative Esterase Activity of Human CA II

Parameter	Value	Substrate	Reference
k <sub>cat</sub> /K <sub>m</sub>	~10 <sup>3</sup> M <sup>-1</sup> s <sup>-1</sup>	p-Nitrophenyl Acetate	[5]

## Inhibition Profile

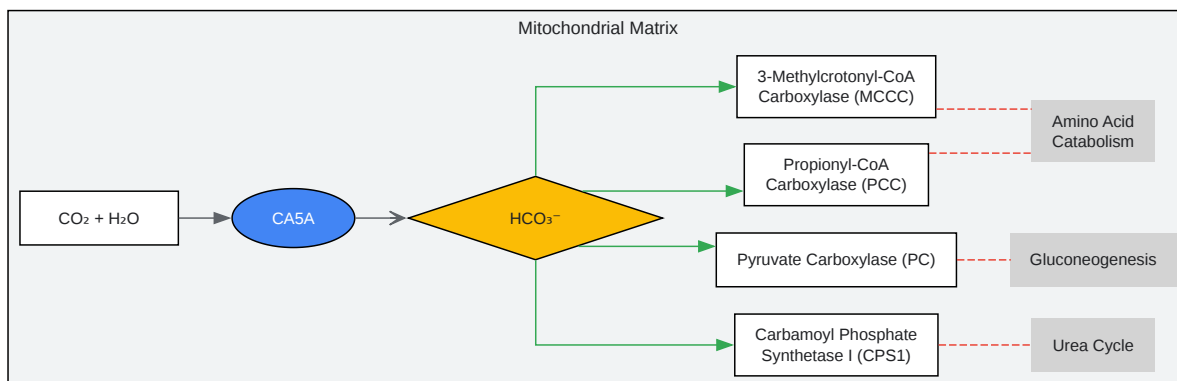
CA5A is a target for drug development, particularly for antiobesity therapeutics.[7] It is inhibited by the classical carbonic anhydrase inhibitors, the sulfonamides and their derivatives, which bind to the active site zinc ion.[8] Acetazolamide (AAZ) and Zonisamide (ZNS) are standard inhibitors used for characterization.

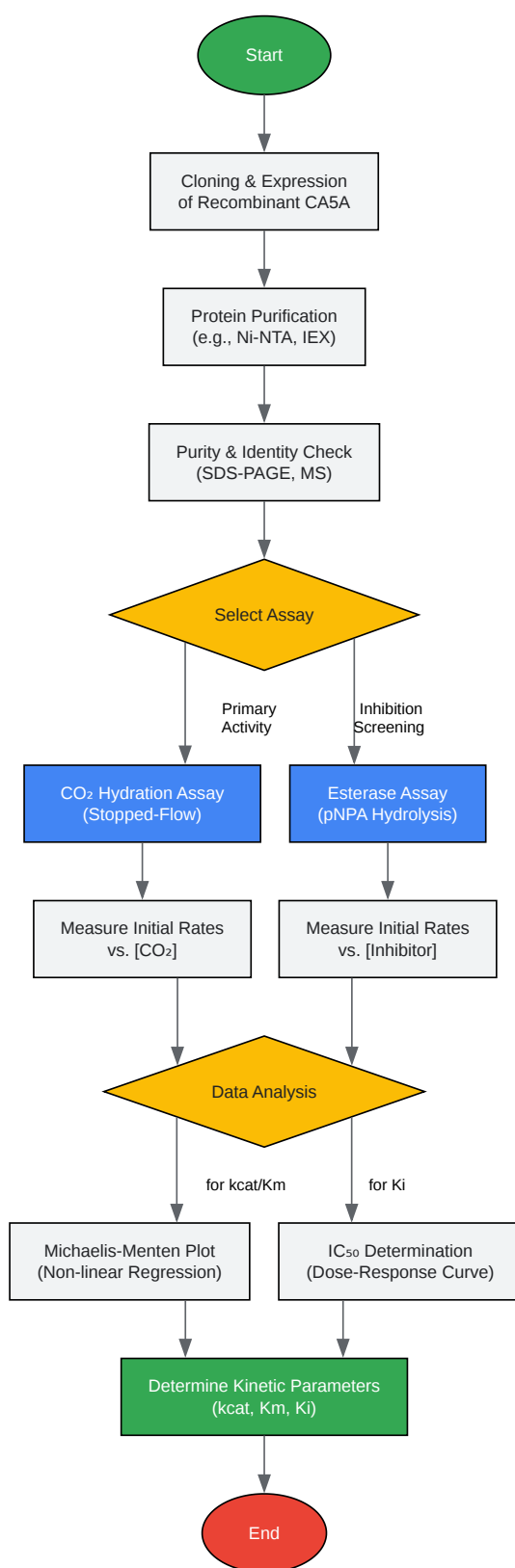
Table 3: Inhibition Constants (Ki) for Human CA5A

Inhibitor	Ki (nM)	Class	Reference
Acetazolamide (AAZ)	51	Sulfonamide	[4]
Zonisamide (ZNS)	38	Sulfonamide	[4]
Compound 52a	9.8	Thiadiazole Sulfonamide	[4]
Compound 52b	12.4	Thiadiazole Sulfonamide	[4]

## Metabolic Significance of CA5A

In the liver mitochondria, CA5A is the primary provider of the bicarbonate substrate required by four essential biotin-dependent carboxylase enzymes.[3] These enzymes are integral to the urea cycle, gluconeogenesis, and the catabolism of branched-chain amino acids. The central role of CA5A in these pathways is depicted below.





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- To cite this document: BenchChem. [The Kinetic Profile of Human Carbonic Anhydrase 5A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577908#kinetic-properties-of-human-carbonic-anhydrase-5a]

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